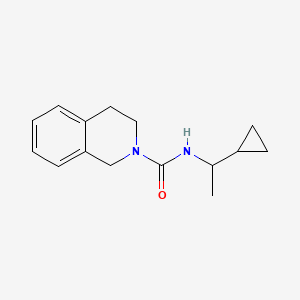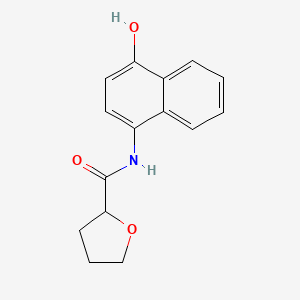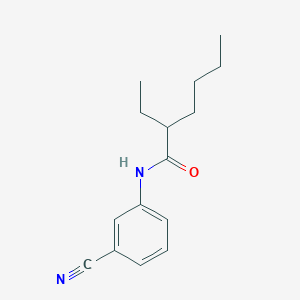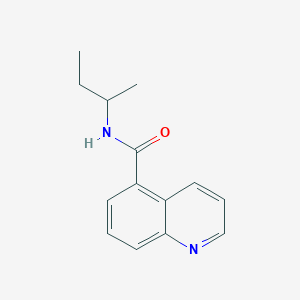
N-butan-2-ylquinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-ylquinoline-5-carboxamide (BQCA) is a synthetic compound that belongs to the family of quinoline carboxamides. BQCA is a potent and selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-butan-2-ylquinoline-5-carboxamide acts by selectively binding to the mGluR2 receptor and activating it. The mGluR2 receptor is a G protein-coupled receptor that is widely distributed in the brain. Activation of the mGluR2 receptor leads to the inhibition of neurotransmitter release, which results in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-butan-2-ylquinoline-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate and dopamine in the brain, which can lead to a decrease in neuronal excitability. N-butan-2-ylquinoline-5-carboxamide has also been shown to increase the levels of the neurotransmitter GABA, which has an inhibitory effect on the brain.
Advantages and Limitations for Lab Experiments
N-butan-2-ylquinoline-5-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the mGluR2 receptor, which allows for precise control of the experimental conditions. N-butan-2-ylquinoline-5-carboxamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of N-butan-2-ylquinoline-5-carboxamide is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-butan-2-ylquinoline-5-carboxamide. One direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders. Another direction is to study its long-term effects and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-butan-2-ylquinoline-5-carboxamide and its mechanism of action.
Synthesis Methods
N-butan-2-ylquinoline-5-carboxamide can be synthesized by the reaction of 2-aminobenzamide with butan-2-ol in the presence of a palladium catalyst. The reaction proceeds via the formation of a butylated intermediate, which is then cyclized to form the quinoline ring. The resulting product is then purified by column chromatography to obtain pure N-butan-2-ylquinoline-5-carboxamide.
Scientific Research Applications
N-butan-2-ylquinoline-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-butan-2-ylquinoline-5-carboxamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
N-butan-2-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-10(2)16-14(17)12-6-4-8-13-11(12)7-5-9-15-13/h4-10H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJXLQGMDCLCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
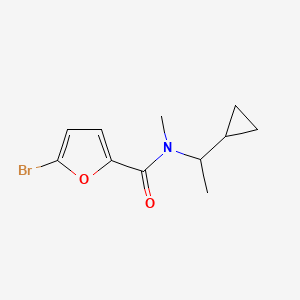
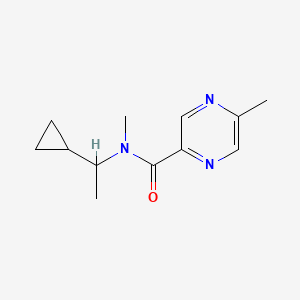
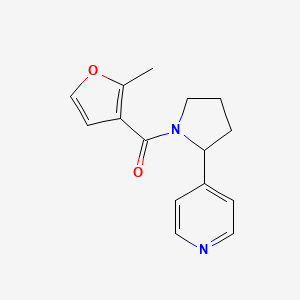
![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
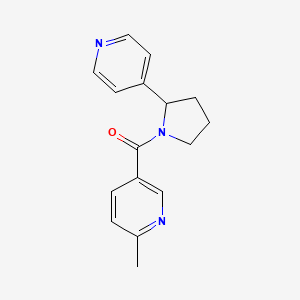
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
